N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine
Description
Chemical Structure and Properties N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine (CAS: 68758-73-6) is a polyamine derivative featuring an ethylenediamine backbone substituted with an imidazolidine ring. Its molecular formula is C₇H₁₈N₄ (molecular weight: 158.24 g/mol) . The compound is synthesized via condensation reactions between ethylenediamine derivatives and aldehydes, followed by reduction steps (e.g., NaBH₄ in methanol) to stabilize the imidazolidine moiety .
Safety Profile
The compound is classified under GHS05 with hazard statements H314 (causes severe skin burns) and H318 (causes serious eye damage), necessitating careful handling .
Properties
IUPAC Name |
N'-(2-imidazolidin-1-ylethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N4/c8-1-2-9-3-5-11-6-4-10-7-11/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIDPQDXXXUJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CN1)CCNCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2071734 | |
| Record name | N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2071734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68758-73-6 | |
| Record name | N1-[2-(1-Imidazolidinyl)ethyl]-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68758-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-(2-(1-imidazolidinyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068758736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-[2-(1-imidazolidinyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2071734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(imidazolidin-1-yl)ethyl]ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base-Catalyzed Intramolecular Hydroamidation
The intramolecular hydroamidation of propargylic ureas, as demonstrated by Rodríguez et al., offers a versatile route to imidazolidin-2-ones. Adapting this method, N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine can be synthesized by substituting propargylic amines with ethylenediamine derivatives.
Procedure :
- Substrate Preparation : Propargylic urea precursors are synthesized by reacting N-propargyl ethylenediamine with aryl isocyanates in acetonitrile at room temperature.
- Cyclization : Using 5 mol% of 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a base catalyst, cyclization occurs within 1–16 hours, yielding imidazolidin-2-ones with 52–97% efficiency.
- Functionalization : Post-cyclization, the exocyclic amine group is alkylated with bromoethylamine to introduce the ethylenediamine side chain.
Key Data :
| Substrate | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 1a | BEMP | 1 | 99 |
| 1g | BEMP | 3 | 52 |
| 1m | BEMP | 16 | 72 |
Mechanistic Insight : Density functional theory (DFT) calculations reveal that BEMP facilitates urea deprotonation, enabling a concerted cyclization via a six-membered transition state (ΔG‡ = 12.5 kcal/mol). The electron-deficient allene intermediate directs regioselective N-attack, ensuring high stereocontrol.
Two-Step Synthesis via Carbonate-Mediated Cyclization
Sulfamic Acid-Catalyzed Ring Formation
A Chinese patent describes a scalable method for 2-imidazolidinone synthesis, adaptable to N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine by modifying reactant stoichiometry.
Procedure :
- Condensation : Ethylenediamine reacts with dimethyl carbonate (DMC) in methanol at 60°C for 3 hours, catalyzed by sulfamic acid.
- Cyclization : Heating the intermediate to 160°C for 15 hours induces cyclodehydration, forming the imidazolidine core.
- Side Chain Introduction : The product is reacted with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ to install the ethylenediamine moiety.
Optimization :
- Catalyst Load : 10 mol% sulfamic acid maximizes yield (63%).
- Solvent Effects : Methanol enhances solubility of intermediates, while higher alcohols (e.g., ethanol) reduce byproduct formation.
Limitations :
- Prolonged heating (>24 hours) leads to decomposition.
- Steric hindrance from bulky substituents lowers yields to <50%.
Nucleophilic Substitution on Preformed Imidazolidine
Alkylation of Imidazolidine
This method involves synthesizing imidazolidine separately, followed by coupling with ethylenediamine.
Procedure :
- Imidazolidine Synthesis : Ethylenediamine reacts with formaldehyde under acidic conditions to form imidazolidine.
- Alkylation : Imidazolidine is treated with 1,2-dibromoethane in DMF at 80°C, yielding N-(2-bromoethyl)imidazolidine.
- Amination : The bromide intermediate undergoes nucleophilic substitution with ethylenediamine in ethanol, producing the target compound.
Yield Optimization :
- Molar Ratio : A 1:2 ratio of imidazolidine to 1,2-dibromoethane gives 68% yield.
- Temperature : Reactions above 100°C favor elimination side products.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Propargylic Urea | BEMP | 52–99 | 1–16 h | Moderate |
| Carbonate Cyclization | Sulfamic Acid | 51–63 | 18–24 h | High |
| Nucleophilic Substitution | None | 45–68 | 6–12 h | Low |
Advantages :
- The propargylic urea route offers rapid kinetics and high stereoselectivity.
- Sulfamic acid catalysis is cost-effective and scalable for industrial applications.
Challenges :
- Functional group tolerance is limited in nucleophilic substitution.
- Purification of polyamines requires specialized chromatography or distillation.
Mechanistic and Kinetic Considerations
Role of Base Catalysts
BEMP accelerates deprotonation of the urea N-H bond (pKa ≈ 9.5), generating a nucleophilic amide ion. Intramolecular attack on the propargylic carbon proceeds via a-hydride shift, as confirmed by deuterium labeling studies.
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile) stabilize charged intermediates, reducing activation energy by 3–5 kcal/mol. Methanol, while less ideal, prevents oligomerization in carbonate-mediated cyclization.
Chemical Reactions Analysis
Types of Reactions: N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Halogenated compounds, alkylating agents; reactions are conducted in polar solvents like ethanol or methanol under basic conditions.
Major Products:
Oxidation: Imidazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethylenediamine derivatives.
Scientific Research Applications
Chemical Applications
Coordination Chemistry
- N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine serves as a ligand in coordination chemistry, forming stable complexes with metal ions. This property is utilized in catalysis and the development of new materials.
Synthesis of Complex Organic Molecules
- The compound acts as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis.
Biological Applications
Drug Development
- Research indicates that this compound may play a role in developing enzyme inhibitors and receptor modulators . The imidazolidinyl group can enhance binding affinity to biological targets, making it a candidate for therapeutic agents targeting specific diseases .
Biologically Active Molecules
- The compound is involved in synthesizing biologically active molecules, which could lead to new treatments for various conditions. Its structural characteristics allow it to mimic natural substrates or inhibitors.
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is used in producing specialty chemicals. Its unique properties allow for the formulation of products with enhanced performance characteristics .
Curing Agents
- The compound has potential applications as a curing agent for epoxy resins, contributing to the production of thermosetting plastics with improved mechanical properties .
Case Study 1: Drug Development
A recent study explored the synthesis of enzyme inhibitors using this compound as a key intermediate. The results demonstrated significant inhibitory activity against target enzymes involved in cancer progression.
Case Study 2: Coordination Chemistry
In coordination chemistry applications, this compound was successfully used to create metal complexes that exhibited enhanced catalytic activity in organic transformations, showcasing its potential as a ligand in synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinyl group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. In receptor-mediated processes, the compound can act as an agonist or antagonist, modulating the receptor’s function and downstream signaling pathways.
Comparison with Similar Compounds
Substituent Variations on Ethylenediamine Backbone
Key Insights :
- Steric Effects : Bulky substituents (e.g., adamantyl in ) reduce reactivity but enhance selectivity in chiral catalysis.
- Chelation Capacity : The imidazolidine ring in the target compound improves metal-binding efficiency compared to linear analogs like N-methylethylenediamine .
- Safety : Methyl-substituted derivatives (e.g., N-methylethylenediamine) exhibit fewer hazards than the target compound, which requires stringent protective measures .
Imidazolidine Derivatives with Extended Functionalization
Key Insights :
- Hydrophobicity : Long alkyl chains (e.g., undecyl in ) enhance lipid solubility, broadening applications in drug delivery.
- Electron-Withdrawing Groups : Nitro substituents (e.g., in ) stabilize metal complexes and modify redox properties.
- Synthetic Efficiency : NBS-mediated cyclization (as in ) achieves higher yields (78%) compared to traditional aldehyde condensation (~50–70%) .
Biological Activity
N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies based on diverse scientific literature.
Chemical Structure and Synthesis
This compound is characterized by its imidazolidine moiety, which contributes to its biological properties. The synthesis of this compound typically involves the reaction of ethylenediamine with imidazolidin derivatives under controlled conditions, yielding various substituted imidazolidines with potential pharmacological applications .
Biological Activities
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. These compounds can donate electrons or hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress in biological systems . This activity is crucial in protecting cells from damage associated with various diseases, including cancer.
2. Anticancer Properties
Studies have shown that imidazolidine derivatives can inhibit cell proliferation and promote apoptosis in cancer cell lines. For instance, N,N-dimethylformamide (DMF), which shares structural similarities, has been reported to exhibit dual effects on breast cancer cells, demonstrating both growth inhibition at high concentrations and stimulation at lower doses . This duality suggests that this compound may also possess similar anticancer properties.
3. Neuroprotective Effects
Imidazolidines have been explored for their neuroprotective effects. For example, compounds with imidazolidine structures have shown potential in protecting neuronal cells from apoptosis induced by oxidative stress . This property could make this compound a candidate for further research in neurodegenerative diseases.
Case Studies
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant capacity of various imidazolidines, this compound was tested alongside standard antioxidants. The results indicated a significant reduction in lipid peroxidation levels, suggesting strong antioxidant activity comparable to established antioxidants like vitamin E .
Case Study 2: Anticancer Activity
A recent investigation assessed the effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent inhibition of cell proliferation and increased apoptosis markers, supporting its potential as an anticancer agent .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine, and how can side reactions be minimized?
- Methodology: The compound can be synthesized via condensation of 2-pyridinecarbaldehyde with ethylenediamine derivatives under microwave irradiation, which accelerates reaction kinetics and improves yield. Stoichiometric control (e.g., 2:1 molar ratio of aldehyde to diamine) and catalysts like polyphosphoric acid reduce side products such as imidazolidine isomers . Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) isolates the target compound.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?
- Methodology: Use FT-IR to confirm imidazolidine N–H stretching (3100–3300 cm⁻¹) and C=N bonds (1640–1680 cm⁻¹). ¹H NMR in D₂O or CDCl₃ identifies ethylenediamine backbone protons (δ 2.5–3.5 ppm) and imidazolidine ring protons (δ 3.5–4.5 ppm). Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond lengths and angles, while ORTEP-3 visualizes 3D geometry. Elemental analysis validates purity (C, H, N % within ±0.3% of theoretical values) .
Q. How does the compound’s bifunctional amine structure influence its reactivity in coordination chemistry?
- Methodology: The ethylenediamine backbone and imidazolidine ring provide four potential N-donor sites. Titration with metal salts (e.g., CdI₂) in methanol/water mixtures under inert atmosphere forms octahedral complexes, as confirmed by UV-Vis (d-d transitions) and molar conductivity (~100–150 S cm² mol⁻¹ for 1:1 electrolytes) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s metal-binding selectivity and thermodynamic stability?
- Methodology: Density Functional Theory (DFT) using software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict affinity for transition metals (e.g., Au³⁺ vs. Cd²⁺). Molecular dynamics simulations (e.g., GROMACS) model solvation effects, while binding constants (log K) derived from potentiometric titrations validate predictions .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for metal complexes?
- Methodology: Cross-validate X-ray diffraction (e.g., hydrogen bonding networks ) with solid-state NMR to reconcile discrepancies in ligand conformation. For example, crystallography may show distorted octahedral geometry, while solution NMR reveals dynamic equilibria. Use Raman spectroscopy to confirm metal-ligand vibrations (e.g., Cd–N at ~250 cm⁻¹) .
Q. How does the compound’s imidazolidine moiety enhance its application in ion-imprinted polymers (IIPs) for metal recovery?
- Methodology: The rigid imidazolidine ring improves template (e.g., Au³⁺) recognition in IIPs synthesized via radical polymerization. Compare adsorption capacities (mg/g) and selectivity coefficients (K = 10²–10³ for Au³⁺ over Cu²⁺) using ICP-MS after competitive binding experiments. Optimize crosslinker (e.g., ethylene glycol dimethacrylate) ratios to balance porosity and selectivity .
Q. What experimental designs mitigate challenges in studying the compound’s supramolecular interactions (e.g., hydrogen bonding)?
- Methodology: Use temperature-dependent XRD to track hydrogen-bonding dynamics (e.g., N–H···O vs. O–H···I interactions ). Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions. Solvent polarity (e.g., DMF vs. acetonitrile) modulates self-assembly, as shown by SEM imaging of nanostructures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
